molecular formula C11H6ClFN2O2 B1472235 3-Chloro-6-(3-fluorophenyl)pyridazine-4-carboxylic acid CAS No. 1258634-03-5

3-Chloro-6-(3-fluorophenyl)pyridazine-4-carboxylic acid

Cat. No.: B1472235
CAS No.: 1258634-03-5
M. Wt: 252.63 g/mol
InChI Key: RDUYCXRBDRKGMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Product Overview 3-Chloro-6-(3-fluorophenyl)pyridazine-4-carboxylic acid ( 1258634-03-5) is a high-purity chemical reagent with a molecular weight of 252.63 g/mol and the molecular formula C 11 H 6 ClFN 2 O 2 . This compound is a solid at room temperature and is recommended to be stored in a cool, dry place for long-term stability. Research Applications and Value This compound is a versatile building block in medicinal chemistry and drug discovery research. It features a pyridazine core, a nitrogen-containing heterocycle that is a privileged scaffold in contemporary drug design due to its ability to facilitate π-π stacking and hydrogen bond interactions with biological targets . The presence of both a carboxylic acid group and a chloro substituent on the heteroaromatic ring makes it a valuable synthetic intermediate for further functionalization. Researchers can utilize the carboxylic acid moiety for amide coupling or esterification, while the chlorine atom is a reactive handle for nucleophilic aromatic substitution, enabling the construction of more complex molecular architectures . Compounds based on the pyridazine scaffold and related pyridine carboxylic acid isomers have demonstrated a broad spectrum of biological activities and have led to numerous approved drugs for conditions such as cancer, tuberculosis, and migraines . As such, this compound is of significant interest for the synthesis and exploration of new enzyme inhibitors and potential therapeutic agents. Usage and Handling For Research Use Only. This product is not intended for diagnostic or therapeutic uses. It must be handled by technically qualified personnel, and all safety data sheet (SDS) information should be reviewed prior to use. Not for use in humans, animals, or household products.

Properties

IUPAC Name

3-chloro-6-(3-fluorophenyl)pyridazine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6ClFN2O2/c12-10-8(11(16)17)5-9(14-15-10)6-2-1-3-7(13)4-6/h1-5H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDUYCXRBDRKGMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C2=NN=C(C(=C2)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6ClFN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of Pyridazine Core

The pyridazine ring is typically synthesized through condensation reactions involving hydrazine derivatives and 1,4-dicarbonyl compounds or their equivalents. For example, hydrazine reacts with a 1,4-diketone or α,β-unsaturated carbonyl compound to form the pyridazine ring system.

Introduction of the 3-Fluorophenyl Group

The 3-fluorophenyl substituent at the 6-position is introduced via palladium-catalyzed Suzuki cross-coupling reactions. This involves coupling a halogenated pyridazine intermediate (such as 6-bromo- or 6-chloropyridazine) with 3-fluorophenylboronic acid under typical Suzuki conditions (Pd catalyst, base, solvent, and controlled temperature).

Chlorination at the 3-Position

Chlorination of the pyridazine ring at the 3-position can be achieved using chlorinating agents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2), often under reflux or elevated temperature conditions. This step selectively introduces the chloro substituent onto the pyridazine ring.

Carboxylation to Form the 4-Carboxylic Acid

The carboxylic acid functionality at the 4-position is typically introduced by hydrolysis of an ester or conversion from an acid chloride intermediate. For example, ester hydrolysis under acidic or basic conditions yields the target carboxylic acid. Alternatively, oxidation of a methyl group at the 4-position can also be employed.

Representative Reaction Scheme

Step Reaction Description Reagents/Conditions Outcome
1 Pyridazine ring formation Hydrazine + 1,4-dicarbonyl compound Pyridazine core
2 Suzuki coupling for 3-fluorophenyl substitution Pd catalyst, 3-fluorophenylboronic acid, base, solvent 6-(3-fluorophenyl)pyridazine intermediate
3 Chlorination at 3-position POCl3 or SOCl2, heat 3-chloro-6-(3-fluorophenyl)pyridazine derivative
4 Ester hydrolysis or acid chloride conversion Acid/base hydrolysis or aqueous workup This compound

Analytical and Purification Techniques

  • The crude product is typically purified by recrystallization or chromatographic methods (e.g., column chromatography).
  • Characterization is performed using NMR spectroscopy, mass spectrometry, and elemental analysis to confirm the substitution pattern and purity.
  • Purity is generally ≥95% for research-grade compounds.

Research Findings and Optimization

While specific detailed protocols for this compound are limited, related pyridazine derivatives have been synthesized with high yields and purity by optimizing reaction conditions such as temperature, solvent choice, and reagent stoichiometry. Continuous flow chemistry methods have also been explored to improve scalability and reproducibility.

Summary Table of Key Properties

Property Value
Molecular Formula C11H6ClFN2O2
Molecular Weight 252.63 g/mol
CAS Number 1258634-03-5
Key Functional Groups 3-chloro, 6-(3-fluorophenyl), 4-carboxylic acid
Typical Purity ≥95%
Common Synthetic Techniques Hydrazine condensation, Suzuki coupling, chlorination, ester hydrolysis

Chemical Reactions Analysis

Types of Reactions

3-Chloro-6-(3-fluorophenyl)pyridazine-4-carboxylic acid can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the carboxylic acid group.

    Coupling Reactions: The aromatic ring can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethylformamide.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Products with different substituents replacing the chlorine or fluorine atoms.

    Oxidation: Products with oxidized functional groups, such as carboxylic acids or ketones.

    Reduction: Products with reduced functional groups, such as alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

Overview
In medicinal chemistry, 3-Chloro-6-(3-fluorophenyl)pyridazine-4-carboxylic acid serves as a crucial building block for synthesizing pharmaceutical agents. Its unique structure allows for the modulation of biological pathways through interactions with specific enzymes and receptors.

Mechanisms of Action

  • Enzyme Inhibition : The compound has been shown to inhibit key enzymes such as tyrosinase, which is involved in melanin synthesis. This inhibition can be beneficial for developing skin-lightening agents.
  • Receptor Modulation : It interacts with G-protein-coupled receptors (GPCRs), influencing various signaling pathways critical in disease mechanisms.

Case Studies

  • Tyrosinase Inhibition Study : Research demonstrated that derivatives of this compound exhibited significantly lower IC50 values compared to traditional inhibitors like kojic acid, indicating its potential as a more effective skin-lightening agent .
  • Antimicrobial Evaluation : Studies have shown that this compound displays antimicrobial properties against various pathogens, including Staphylococcus aureus and Escherichia coli, with MIC values ranging from 32 to 512 µg/mL .

Agrochemicals

Overview
The compound is being investigated for its potential use in developing herbicides and pesticides. Its structural characteristics may allow it to interfere with biochemical pathways in target organisms, leading to effective pest control.

Mechanism of Action

  • The compound may disrupt specific metabolic processes in plants or pests, enhancing its efficacy as an agrochemical agent.

Material Science

Overview
In material science, this compound is explored for synthesizing novel materials with specific electronic or optical properties.

Applications

  • The compound's unique electronic configuration may contribute to the development of advanced materials used in electronics or photonics.

Mechanism of Action

The mechanism of action of 3-Chloro-6-(3-fluorophenyl)pyridazine-4-carboxylic acid depends on its specific application:

    Medicinal Chemistry: It may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways.

    Agrochemicals: It may interfere with specific biochemical pathways in target organisms, leading to their inhibition or death.

Comparison with Similar Compounds

Table 1: Key Structural Comparisons

Compound Name Core Structure Substituents Functional Groups Potential Applications Reference
3-Chloro-6-(3-fluorophenyl)pyridazine-4-carboxylic acid Pyridazine 3-Cl, 6-(3-Fluorophenyl) -COOH at C4 Agrochemicals, Pharmaceuticals
2-Chloro-6-methylpyrimidine-4-carboxylic acid Pyrimidine 2-Cl, 6-CH3 -COOH at C4 Intermediate in organic synthesis
6-(3-Chloro-4-fluorophenyl)pyridine-3-carboxylic acid Pyridine 6-(3-Cl-4-F-Ph), 3-COOH -COOH at C3 Not specified
1-(3-Chlorophenyl)-6-methyl-4-oxo-1,4-dihydropyridazine-3-carboxylic acid Pyridazine 1-(3-Cl-Ph), 6-CH3, 4-Oxo -COOH at C3 Research chemicals
4-Amino-5-(3-fluorophenyl)-2H-1,2,4-triazole-3-thione Triazole 5-(3-Fluorophenyl), 4-NH2, 3-S Thione (-C=S) Herbicidal intermediates

Key Observations:

Core Structure Differences :

  • Pyridazine (two adjacent N atoms) vs. pyrimidine (two N atoms at positions 1 and 3) vs. pyridine (one N atom). Pyridazine’s electron-deficient nature enhances reactivity toward nucleophilic substitution at halogenated positions .
  • The carboxylic acid group at C4 in the target compound may enhance solubility in polar solvents compared to analogues with -COOH at C3 (e.g., 6-(3-Chloro-4-fluorophenyl)pyridine-3-carboxylic acid) .

Chlorine vs. Methyl/Oxo Substituents: Chlorine at C3 (target) increases electrophilicity, whereas methyl or oxo groups (e.g., 1-(3-Chlorophenyl)-6-methyl-4-oxo-pyridazine-3-carboxylic acid) may stabilize the ring through steric or hydrogen-bonding effects .

Biological Activity

3-Chloro-6-(3-fluorophenyl)pyridazine-4-carboxylic acid is a chemical compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, molecular targets, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula C11H6ClFN2O2C_{11}H_6ClFN_2O_2 and a molecular weight of 252.63 g/mol. Its structure features a pyridazine ring substituted with a chlorine atom and a fluorophenyl group, which significantly influences its biological properties. The presence of these halogen substituents enhances the compound's interaction with various biological targets.

Research indicates that this compound interacts with several molecular targets, primarily through the following mechanisms:

  • Receptor Interaction : The compound shows affinity for G-protein-coupled receptors (GPCRs) and ion channels, modulating various signaling pathways.
  • Enzyme Inhibition : It has demonstrated inhibitory effects on enzymes such as tyrosinase, which is significant in melanin synthesis and is implicated in skin disorders.

Biological Activities

The biological activities of this compound can be categorized into several key areas:

1. Antioxidant Activity

Studies have shown that this compound exhibits antioxidant properties, which may contribute to its protective effects against oxidative stress-related diseases.

2. Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties against various pathogens. For instance, it has shown effectiveness against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 32 to 512 µg/mL against strains like Staphylococcus aureus and Escherichia coli .

3. Tyrosinase Inhibition

In vitro studies have demonstrated that this compound inhibits tyrosinase activity effectively. The IC50 values for this inhibition have been reported to be significantly lower than those of traditional inhibitors such as kojic acid, indicating its potential as a skin-lightening agent .

CompoundIC50 (µM)Reference
This compound1.38
Kojic Acid17.76

4. Anti-inflammatory Activity

Preliminary studies suggest that this compound may also possess anti-inflammatory effects, potentially through the inhibition of cyclooxygenase (COX) enzymes .

Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to or derived from this compound:

  • Tyrosinase Inhibition Study : A study focused on the design of new small molecules incorporating the 3-chloro-4-fluorophenyl motif demonstrated enhanced inhibitory activity against Agaricus bisporus tyrosinase (AbTYR). The presence of the chlorine atom was found to be crucial for increasing potency compared to parent compounds .
  • Antimicrobial Evaluation : The compound was tested against various bacterial strains, showing promising results in inhibiting growth, particularly in strains associated with skin infections .

Q & A

Q. What are the standard synthetic routes for preparing 3-Chloro-6-(3-fluorophenyl)pyridazine-4-carboxylic acid, and how do structural analogs influence synthesis design?

Methodological Answer: The synthesis typically involves multi-step reactions, starting with the condensation of fluorophenyl precursors with pyridazine intermediates. For example, analogs like 6-(3-fluorophenyl)pyridazine-4-carboxylic acid are synthesized via nucleophilic substitution or palladium-catalyzed cross-coupling to introduce the fluorophenyl group . Chlorination at the 3-position is achieved using reagents like POCl₃ or SOCl₂, requiring precise temperature control (60–80°C) to avoid over-chlorination . Structural analogs (e.g., 3-Chloro-6-(3-fluorophenyl)pyridazine) highlight the importance of protecting-group strategies for the carboxylic acid moiety during chlorination .

Q. Which analytical techniques are critical for confirming the molecular structure and purity of this compound?

Methodological Answer:

  • X-ray crystallography : Resolves 3D conformation and confirms substituent positions, especially when steric effects from the fluorophenyl group complicate NMR interpretation .
  • ¹H/¹³C NMR : Key for identifying aromatic protons (δ 7.2–8.5 ppm for fluorophenyl) and distinguishing chlorine/fluorine coupling patterns. Deuterated DMSO is preferred for solubility and minimizing signal splitting .
  • High-resolution mass spectrometry (HRMS) : Validates molecular weight (C₁₁H₆ClF₂N₂O₂, theoretical 283.01 g/mol) and detects impurities like dechlorinated byproducts .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity during large-scale synthesis?

Methodological Answer:

  • Catalyst screening : Palladium catalysts (e.g., Pd(PPh₃)₄) enhance coupling efficiency for fluorophenyl introduction, while copper(I) iodide improves heterocyclic ring closure .
  • Solvent optimization : Polar aprotic solvents (DMF, DMSO) favor solubility but may require post-reaction dialysis to remove high-boiling-point residues .
  • Process control : Real-time monitoring via in-situ FTIR or Raman spectroscopy detects intermediate formation (e.g., pyridazine ring closure) and minimizes side reactions .

Q. How should researchers address discrepancies in biological activity data between this compound and its structural analogs?

Methodological Answer:

  • Structure-activity relationship (SAR) analysis : Compare substituent effects using analogs like 6-(3-fluorophenyl)pyridazine-3-carboxylic acid (carboxylic acid at position 3) to assess positional impacts on target binding .
  • Computational docking : Molecular dynamics simulations (e.g., using AutoDock Vina) model interactions with biological targets (e.g., kinase active sites), identifying steric clashes caused by the chlorine atom .
  • Batch variability checks : Ensure consistent purity (>98% by HPLC) and rule out degradation products (e.g., hydrolyzed carboxylic acid derivatives) using accelerated stability studies (40°C/75% RH for 4 weeks) .

Q. What computational strategies are effective in predicting novel derivatives with enhanced bioactivity?

Methodological Answer:

  • Quantum chemical calculations : Density Functional Theory (DFT) optimizes substituent placement (e.g., fluorine vs. trifluoromethyl groups) to balance electronic effects and lipophilicity .
  • Machine learning (ML) : Train models on PubChem bioassay data (e.g., IC₅₀ values for kinase inhibitors) to prioritize derivatives with predicted activity. Feature selection includes ClogP, polar surface area, and H-bond donor/acceptor counts .

Data Contradiction Analysis

Q. How to resolve conflicting solubility data reported for this compound in different solvents?

Methodological Answer:

  • Solvent screening : Test solubility in DMSO, ethanol, and aqueous buffers (pH 1.2–7.4) under standardized conditions (25°C, 24 hr stirring). Note that the carboxylic acid group enhances solubility in alkaline buffers (pH >7) but precipitates in acidic media .
  • Dynamic light scattering (DLS) : Detect aggregation in aqueous solutions, which may falsely indicate low solubility. Use sonication or co-solvents (e.g., 10% PEG-400) to improve dispersion .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Chloro-6-(3-fluorophenyl)pyridazine-4-carboxylic acid
Reactant of Route 2
Reactant of Route 2
3-Chloro-6-(3-fluorophenyl)pyridazine-4-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.